Btk-IN-28
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Overview
Description
Btk-IN-28 is a small molecule inhibitor targeting Bruton tyrosine kinase, a non-receptor tyrosine kinase involved in the signaling pathways of B cells and other hematopoietic cells. Bruton tyrosine kinase plays a crucial role in the development, differentiation, and function of B cells. Inhibitors of Bruton tyrosine kinase, such as this compound, have shown promise in the treatment of various B-cell malignancies and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Btk-IN-28 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the inhibitory activity against Bruton tyrosine kinase. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. This involves scaling up the reaction conditions, using industrial-grade solvents and catalysts, and employing advanced purification techniques to obtain high-purity this compound suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Btk-IN-28 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.
Substitution: Common reagents include halides, alkylating agents, and acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Btk-IN-28 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of Bruton tyrosine kinase and its downstream signaling pathways.
Biology: Employed in cellular and molecular biology studies to investigate the role of Bruton tyrosine kinase in B cell development and function.
Medicine: Investigated as a potential therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma, as well as autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.
Industry: Utilized in the development of new Bruton tyrosine kinase inhibitors with improved efficacy and safety profiles
Mechanism of Action
Btk-IN-28 exerts its effects by covalently binding to the cysteine residue at position 481 in the active site of Bruton tyrosine kinase. This irreversible binding inhibits the kinase activity of Bruton tyrosine kinase, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of B cell receptor signaling, ultimately resulting in the suppression of B cell proliferation, survival, and function .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A first-generation Bruton tyrosine kinase inhibitor with broad clinical applications but associated with off-target effects.
Acalabrutinib: A second-generation inhibitor with improved selectivity and reduced off-target effects.
Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.
Orelabrutinib: A newer inhibitor with promising preclinical and clinical data
Uniqueness of Btk-IN-28
This compound is unique in its specific binding affinity and selectivity for Bruton tyrosine kinase, offering potential advantages in terms of efficacy and safety. Its distinct chemical structure allows for effective inhibition of Bruton tyrosine kinase with minimal off-target effects, making it a valuable candidate for further development and clinical application .
Properties
Molecular Formula |
C20H20N2O4S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(4-methylphenyl)-3-(oxan-4-ylidene)-2-oxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C20H20N2O4S/c1-13-2-4-15(5-3-13)22-27(24,25)16-6-7-18-17(12-16)19(20(23)21-18)14-8-10-26-11-9-14/h2-7,12,22H,8-11H2,1H3,(H,21,23) |
InChI Key |
CBUVNMQDZOENES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCOCC4 |
Origin of Product |
United States |
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